
2-Methyl-N-propyloxolan-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-N-propyloxolan-3-amine;hydrochloride” is a chemical compound with the CAS Number: 2416235-73-7 . It has a molecular weight of 179.69 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of amines like “2-Methyl-N-propyloxolan-3-amine;hydrochloride” can involve several methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements are also common methods .Molecular Structure Analysis
The nitrogen atom in most amines is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis
Amines, including “2-Methyl-N-propyloxolan-3-amine;hydrochloride”, have the ability to act as weak organic bases . The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration .Physical And Chemical Properties Analysis
“2-Methyl-N-propyloxolan-3-amine;hydrochloride” is a powder that is stored at room temperature . The main chemical property of amines is their ability to act as weak organic bases .Applications De Recherche Scientifique
Functionalized Polymers for Biomedical Applications
Polyesters bearing pendant amine groups, synthesized through ring-opening polymerization followed by thiol-yne "click" photochemistry, demonstrate significant potential in biomedical applications. These biodegradable polymers exhibit excellent cell penetration and gene delivery properties with low toxicities, highlighting their utility in therapeutic delivery systems (Zhonghai Zhang et al., 2012).
Surface Modification and Antibacterial Materials
The synthesis and properties of polydimethylsiloxane with ammonium groups show potential for special surface modifications. These materials, due to their hydrophobic nature and ability to interact with negatively charged surfaces, could be utilized in creating antibacterial surfaces or enhancing material interactions with biological systems (C. Novi et al., 2006).
Environmental Applications
Amino-functionalized polymers synthesized via sol-gel technology have been applied in environmental monitoring, specifically for the extraction of phenol and chlorophenols from environmental samples. This illustrates the role of functionalized materials in improving the detection and analysis of environmental pollutants (H. Bagheri et al., 2008).
Safety And Hazards
The compound has been classified under the GHS07 hazard pictogram. The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-methyl-N-propyloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-5-9-8-4-6-10-7(8)2;/h7-9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDROJCIZHRRKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCOC1C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-propyloxolan-3-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

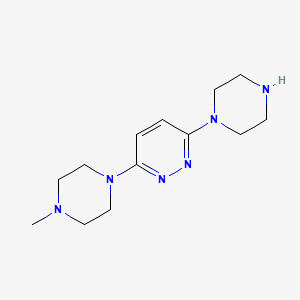
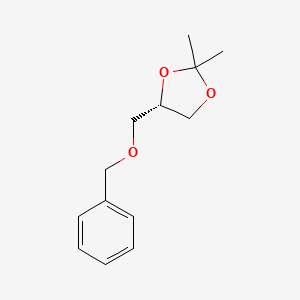
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)
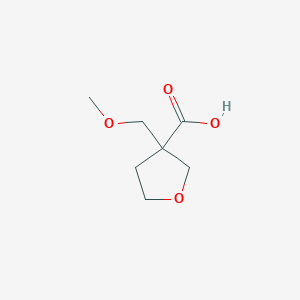


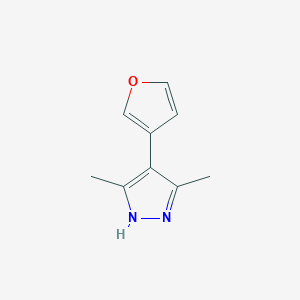
![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
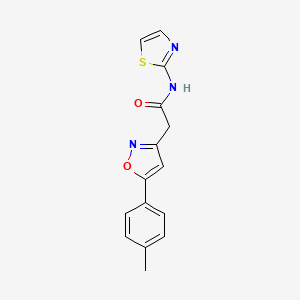

![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)

